2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-26-15-6-4-5-14(11-15)22-19(24)12-23-20(25)18(30-21(23)29)10-13-7-8-16(27-2)17(9-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSMUKGDCKRPE-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 3,4-dimethoxybenzaldehyde.
Acetamide Formation: The final step involves the reaction of the intermediate with 3-methoxyaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have indicated that it exhibits activity against various bacterial strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to cell death. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzylidene ring, acetamide group, or thiazolidinone core. Key comparisons include:
Key Findings from Comparative Studies
- Bioactivity: Hypoglycemic activity in correlates with 2,4-dioxo-thiazolidinone scaffolds, whereas the target compound’s 4-oxo-2-sulfanylidene may favor antimicrobial or anticancer roles . Fluorinated derivatives (e.g., ) exhibit improved bioavailability due to increased lipophilicity and membrane permeability .
- Synthesis Yields: Knoevenagel condensation (used in ) typically achieves 60–85% yields for benzylidene-thiazolidinones, while indole-fused analogues () require multistep synthesis (40–50% yields) .
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 470 g/mol) is heavier than simpler analogues (e.g., : MW ≈ 380 g/mol), which may affect oral bioavailability.
- LogP : Predicted logP values for methoxy-substituted analogues range from 3.1 (target) to 4.5 (), indicating moderate to high lipophilicity .
NMR and Crystallographic Data
- NMR Shifts : In , Z-configuration of benzylidene substituents in similar compounds is confirmed by δ 7.2–7.8 ppm (aromatic protons) and δ 5.5–6.0 ppm (vinyl protons).
- Crystallography: SHELX and WinGX () are commonly used to resolve thiazolidinone structures, confirming planar geometry and hydrogen-bonding networks .
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- A thiazolidinone ring.
- A dimethoxyphenyl group.
- An acetamide moiety.
The molecular formula is , with a molecular weight of approximately 396.49 g/mol. Its structural complexity contributes to its diverse biological activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that it disrupts bacterial cell wall synthesis, which is crucial for its efficacy against various pathogens. The compound has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Anticancer Activity
The anticancer properties of the compound have also been explored. Studies demonstrate that it may inhibit cell proliferation pathways by targeting specific enzymes involved in cancer cell metabolism. For instance, it has shown effectiveness against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), leading to reduced viability and increased apoptosis rates .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It is believed to inhibit enzymes critical for cellular processes, such as those involved in DNA replication and protein synthesis.
- Cellular Pathway Disruption : The compound's structure allows it to interfere with signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Tested against multiple bacterial strains; showed significant inhibition | Supports potential use as an antimicrobial agent |
| Anticancer Research | Effective against HeLa and MCF-7 cells; induced apoptosis | Suggests promise as an anticancer drug candidate |
| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in vitro | Indicates potential for treating inflammatory conditions |
Case Study: Anticancer Efficacy
In a controlled laboratory setting, the compound was administered to MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutic agents. Flow cytometry analysis revealed increased rates of apoptosis in treated cells .
Q & A
Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
A1. The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., KOH or NaOAc) to form the Z-configured benzylidene-thiazolidinone intermediate .
- Step 2 : Reaction of the intermediate with N-(3-methoxyphenyl)acetamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. TLC or HPLC is used to monitor completion .
- Optimization : Adjusting stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetylated intermediates), solvent polarity, and reaction time (6–12 hours) improves yields (reported 70–85%) .
Q. Q2. What analytical techniques are critical for characterizing this compound and verifying its purity?
A2. Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration at C5 via coupling constants) and substitution patterns .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns with methanol/water gradients .
- FTIR and HRMS : Validates functional groups (e.g., C=O at ~1700 cm⁻¹) and molecular mass (442.5 g/mol) .
Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
A3. Initial screens include:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) at 1–100 μM concentrations, using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
A4. Key SAR insights:
- Methoxy Positioning : 3,4-Dimethoxy on the benzylidene group enhances π-π stacking with hydrophobic enzyme pockets, improving IC₅₀ values by 2–3 fold compared to monomethoxy analogs .
- Thiazolidinone Modifications : Replacing the 4-oxo group with a thioamide increases metabolic stability but reduces solubility .
- Acetamide Tail : Substituting N-(3-methoxyphenyl) with electron-withdrawing groups (e.g., -NO₂) improves kinase inhibition selectivity .
Q. Q5. What mechanistic studies are essential to resolve contradictions in its reported anti-inflammatory vs. anticancer activity?
A5. Strategies include:
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., NF-κB vs. p53 pathways) in treated cells .
- Protein Binding Assays : Surface plasmon resonance (SPR) to measure binding affinities for targets like TNF-α or Bcl-2 .
- Metabolomic Analysis : LC-MS/MS to track downstream metabolites and distinguish on-target vs. off-target effects .
Q. Q6. How can computational methods predict its pharmacokinetic properties and toxicity risks?
A6. Use tools such as:
- Molecular Docking (AutoDock Vina) : Simulate binding to CYP450 isoforms to predict metabolism and drug-drug interactions .
- ADMET Prediction (SwissADME) : Estimate logP (~3.2), BBB permeability (low), and hERG inhibition risks .
- MD Simulations (GROMACS) : Assess stability in lipid bilayers for membrane permeability optimization .
Q. Q7. What experimental designs address stability issues under physiological conditions?
A7. Approaches include:
- pH-Dependent Degradation Studies : Incubate in buffers (pH 1–9) at 37°C; analyze degradation products via LC-MS .
- Light/Temperature Stability : Expose to UV (254 nm) and 40°C for 48 hours; quantify decomposition using HPLC .
- Prodrug Synthesis : Mask the sulfanylidene group with acetylated promoieties to enhance plasma stability .
Q. Q8. How can contradictions in reported IC₅₀ values across studies be systematically addressed?
A8. Mitigation strategies:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations (10% FBS), and incubation times (72 hours) .
- Dosage Calibration : Validate compound concentrations via quantitative NMR pre-assay .
- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
